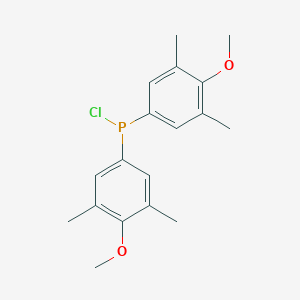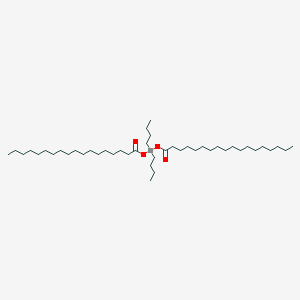
Triisononil trimellitato
Descripción general
Descripción
Triisononyl trimellitate is a high-performance plasticizer known for its superior temperature resistance and low volatility. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, providing enhanced flexibility and durability. This compound is particularly valued in applications requiring high thermal stability and low migration properties.
Aplicaciones Científicas De Investigación
Triisononyl trimellitate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing the material’s flexibility and durability.
Biology: Employed in the development of medical devices and tubing due to its biocompatibility and low toxicity.
Medicine: Utilized in the formulation of drug delivery systems, providing controlled release properties.
Mecanismo De Acción
Target of Action
Triisononyl trimellitate, also known as Trioctyl Trimellitate , is primarily used as a plasticizer and lubricant . Its primary targets are polymers such as polyvinyl chloride (PVC), polypropylene, and polycarbonate . These polymers are used in various applications, including the production of cables, automotive components, and other plastic products .
Mode of Action
Triisononyl trimellitate interacts with its targets (polymers) by integrating into the polymer matrix, thereby increasing the flexibility, workability, and cold resistance of the material . It acts by reducing the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the material’s flexibility and durability.
Pharmacokinetics
It is primarily used in industrial settings for the production and modification of polymers .
Result of Action
The addition of triisononyl trimellitate to polymers results in materials with improved flexibility, workability, and cold resistance . This makes the resulting products more durable and versatile, suitable for a wide range of applications, from cable sheathing to automotive components .
Action Environment
The efficacy and stability of triisononyl trimellitate can be influenced by various environmental factors For instance, temperature can affect its efficacy as a plasticizer, with higher temperatures generally increasing its effectiveness. Additionally, the presence of other chemicals in the environment can potentially interact with triisononyl trimellitate, affecting its stability and performance .
Análisis Bioquímico
Biochemical Properties
Triisononyl trimellitate is a high performing specialty plasticizer that acts like a molecular lubricant. The molecules sandwich themselves between PVC’s polymer chains, allowing the chains to slide past each other
Cellular Effects
It is known that the compound has superior temperature resistance and very low volatility, which could influence cell function in high-temperature environments .
Molecular Mechanism
It is known to exert its effects at the molecular level by acting as a molecular lubricant, allowing PVC’s polymer chains to slide past each other
Temporal Effects in Laboratory Settings
Triisononyl trimellitate is known for its superior temperature resistance and very low volatility This suggests that it may have good stability and slow degradation over time in laboratory settings
Dosage Effects in Animal Models
There is limited information available on the effects of Triisononyl trimellitate at different dosages in animal models. It is known that the compound is not fetotoxic or carcinogenic .
Metabolic Pathways
Triisononyl trimellitate can be metabolized via hydrolysis back to the parent alcohol and acid
Transport and Distribution
It is known that the compound has low volatility, suggesting that it may accumulate in certain areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triisononyl trimellitate is synthesized through the esterification of trimellitic anhydride with isononyl alcohol. The process involves the following steps:
Reactants: Trimellitic anhydride and isononyl alcohol are mixed in a mole ratio of 1:3.5-1:4.5.
Catalyst and Temperature: Activated carbon (0.1-0.3% of the weight of trimellitic anhydride) is added, and the mixture is heated to 185-195°C. A catalyst (0.05-0.2% of the weight of trimellitic anhydride) is then introduced, and the temperature is raised to 185-245°C for 3-4 hours.
Dealcoholization: The acid value is controlled below 0.50 mgKOH/g, and negative pressure dealcoholization is carried out until no return liquid exists.
Refining: Sodium hydroxide solution (10-15% concentration) is added to control the acid value below 0.07 mgKOH/g. Water is introduced as an entrainer for dealcoholization refining.
Industrial Production Methods: The industrial production of triisononyl trimellitate follows similar steps but on a larger scale, ensuring high efficiency and product quality. The process is designed to minimize pollution, reduce energy consumption, and achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: Triisononyl trimellitate primarily undergoes esterification reactions. It is resistant to oxidation and reduction under normal conditions due to its stable ester bonds.
Common Reagents and Conditions:
Esterification: Trimellitic anhydride and isononyl alcohol in the presence of a catalyst.
Catalysts: Common catalysts include sulfuric acid, p-toluenesulfonic acid, and activated carbon.
Major Products: The primary product of the esterification reaction is triisononyl trimellitate, with water as a byproduct.
Comparación Con Compuestos Similares
Trioctyl trimellitate (TOTM): Similar in structure but with octyl groups instead of isononyl groups. TOTM is also used as a plasticizer but has different thermal and migration properties.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but lower thermal stability compared to triisononyl trimellitate.
Di-2-ethylhexyl phthalate (DEHP): Widely used plasticizer with higher volatility and lower thermal stability than triisononyl trimellitate.
Uniqueness: Triisononyl trimellitate stands out due to its superior thermal stability, low volatility, and excellent resistance to migration. These properties make it particularly suitable for high-temperature applications and environments requiring long-term durability .
Propiedades
IUPAC Name |
tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXSCXISVYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274203 | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53894-23-8, 890091-51-7 | |
| Record name | Triisononyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISONONYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















